REACTION_CXSMILES
|
O[C:2]([O:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][CH2:15]2)([CH:4]1[O:9][CH2:8][CH2:7][NH:6][CH2:5]1)C.O.[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:21][C:15]1[C:16]2[C:12](=[C:11]([O:10][CH2:2][CH:4]3[O:9][CH2:8][CH2:7][NH:6][CH2:5]3)[CH:19]=[CH:18][CH:17]=2)[CH2:13][CH:14]=1 |f:1.2|
|
Name
|
2-(1-hydroxy-1-methyl-4-indanyloxymethyl)morpholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C)(C1CNCCO1)OC1=C2CCCC2=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the reaction mixture was washed successively with aqueous 3% sodium hydrogencarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue formed
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
ADDITION
|
Details
|
a 98 : 2 mixture of chloroform and methanol as an eluting solution, 69 mg
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC2=C(C=CC=C12)OCC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |